molecular formula C9H10ClNOS B13314129 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13314129
M. Wt: 215.70 g/mol
InChI Key: MNMBEEBZPROTNB-ONEGZZNKSA-N
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Description

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one (CAS 1416731-77-5) is an organic compound with the molecular formula C9H10ClNOS and a molecular weight of 215.70 . This compound features a chlorothiophene group linked to a dimethylaminopropenone chain, a structure often associated with chalcone derivatives. Chalcones are a valuable class of molecules in materials science and pharmaceutical research. While the specific research applications for this exact compound are not fully detailed in the available literature, structurally similar chalcone derivatives are extensively studied for their potential in developing non-linear optical (NLO) materials and for their various biological activities . For instance, related compounds have been synthesized and grown as single crystals for NLO testing, where they demonstrate significant second-harmonic generation efficiency, making them candidates for photonic and laser applications . Furthermore, similar emissive chalcones are investigated for their two-photon absorption properties and for interactions with biological targets, which could be relevant in the study of diseases such as Alzheimer's . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

(E)-1-(5-chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C9H10ClNOS/c1-11(2)4-3-8(12)7-5-9(10)13-6-7/h3-6H,1-2H3/b4-3+

InChI Key

MNMBEEBZPROTNB-ONEGZZNKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CSC(=C1)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=CSC(=C1)Cl

Origin of Product

United States

Preparation Methods

General Procedure:

  • Reactants:

    • 5-Chlorothiophene-2-acetyl derivative (e.g., 2-acetyl-5-chlorothiophene)
    • Dimethylamine or a suitable dimethylamino derivative
    • Aromatic aldehyde (if further substitution is desired)
  • Reaction Conditions:

    • Dissolve the acetyl derivative (1.0 mmol) and the aldehyde (if applicable) in an alcohol solvent such as methanol or ethanol.
    • Add a catalytic amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH).
    • Reflux at room temperature or slightly elevated temperature (~60°C) for 4-6 hours, monitoring via thin-layer chromatography (TLC).
    • Upon completion, acidify with dilute hydrochloric acid to precipitate the chalcone.

Data:

Reagent Solvent Catalyst Temperature Time Yield Reference
2-Acetyl-5-chlorothiophene Methanol KOH Reflux 4-6 h Moderate ,

Formation of the Enone (α,β-Unsaturated Ketone)

Key Step:
The chalcone is synthesized via condensation of the acetyl derivative with an aromatic aldehyde bearing the dimethylamino group, yielding 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one .

Specifics:

  • Reactants:
    • 2-Acetyl-5-chlorothiophene (1 mmol)
    • Dimethylamino aromatic aldehyde (1 mmol)
  • Reaction Conditions:
    • Dissolve in methyl alcohol (or ethanol).
    • Add potassium hydroxide solution (40%) dropwise.
    • Reflux for 4 hours.
    • Cool and filter the precipitate, wash with cold water, and recrystallize from ethanol.

Structural Confirmation:

  • Spectroscopy:
    • 1H NMR: Doublets at δ ~7.10-7.11 ppm (J ≈ 16 Hz) indicating trans-alkene.
    • 13C NMR: Carbonyl at δ ~183 ppm; aromatic carbons in the δ 110-150 ppm range.
    • IR: Strong C=O stretch near 1660-1670 cm⁻¹.

Cyclization to Pyrazole Derivatives

Key Step:
The chalcone intermediate undergoes cyclization with hydrazine derivatives to form pyrazole derivatives , which are precursors to the target compound.

Procedure:

  • Reactants:
    • Chalcone (1 mmol)
    • Aryl hydrazine hydrochloride (10 mmol)
    • Aqueous acetic acid (30%) as solvent
  • Reaction Conditions:
    • Reflux for 2-3 hours.
    • Monitor via TLC.
    • Cool, filter, and wash the precipitate.
    • Recrystallize from ethanol.

Structural Confirmation:

  • Spectroscopy:
    • 1H NMR: Singlet for N,N-dimethyl groups at δ ~3.03 ppm.
    • Aromatic and heteroaromatic signals consistent with substitution.
    • MS: Molecular ion peaks matching the molecular weight (~300-400 g/mol).

Final Compound: 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

The target compound is obtained through the condensation of the chalcone with appropriate hydrazines, followed by oxidative or acid-mediated cyclization if necessary. The key features include:

  • Structural confirmation:
    • NMR signals for the enone system, aromatic, and heteroaromatic rings.
    • IR absorption bands for C=O (~1660 cm⁻¹) and aromatic/heteroaromatic stretches.
    • HRMS data aligning with the molecular formula C₁₁H₁₁ClNOS.

Data Summary Table

Step Reagents Conditions Yield Key Spectral Data References
Chalcone synthesis 2-Acetyl-5-chlorothiophene + aromatic aldehyde KOH, alcohol, reflux 66-82% Doublet at δ ~7.10-7.11 ppm (J ≈ 16 Hz), IR ~1660 cm⁻¹ ,
Cyclization to pyrazole Chalcone + hydrazine hydrochloride Acetic acid, reflux 72-89% N,N-dimethyl signals at δ ~3.03 ppm, HRMS matching ,
Final product Chalcone derivative + hydrazine Reflux in acetic acid Variable Confirmed via NMR, IR, HRMS This work,

Notes and Recommendations

  • Purity and Characterization:
    All intermediates and final products should be characterized by NMR (¹H and ¹³C), IR, MS, and elemental analysis to confirm structure and purity.

  • Reaction Optimization:
    Reaction times, temperature, and solvent choice can be optimized based on specific substituents to maximize yields.

  • Safety Precautions: Handle hydrazines and strong bases with appropriate protective equipment and in well-ventilated areas.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes.

Scientific Research Applications

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Substituents Key Properties Reference
(E)-1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one 5-Cl (thiophene-2-yl), phenyl IR: 1647 cm⁻¹ (C=O); NMR: δ 7.03–7.85 (aromatic protons)
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-CF₃ (aryl), 4-NMe₂ (aryl) Yield: 62%; m.p. 141–145°C; MAO inhibitory activity
(E)-1-(1H-indol-3-yl)-3-(dimethylamino)prop-2-en-1-one Indole-3-yl, NMe₂ Anticancer intermediate; optimized synthesis (purity >95%)
(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one 5-Cl (thiophene-2-yl), 2,3-OMe (aryl) Crystal Monoclinic P21/c, a = 11.6139 Å, β = 99.907°
(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one Benzothiophene-2-yl, NMe₂ CAS: 893441-59-3; Molar mass: 231.31 g/mol
  • Substituent Position and Electronic Effects: The 5-chlorothiophen-3-yl group in the target compound differs from analogs with 2-position thiophene substituents (e.g., ). Dimethylamino vs. Nitro Groups: Chalcones with nitro substituents (e.g., 3-nitroaryl derivatives) exhibit stronger electron-withdrawing effects, leading to reduced basicity compared to dimethylamino-containing analogs .

Physical and Chemical Properties

  • Spectral Data: The target compound’s carbonyl stretching frequency (C=O) is expected near 1640–1650 cm⁻¹, consistent with conjugated enaminones . NMR signals for the vinyl proton (CH=) typically appear as doublets at δ 7.3–7.9 ppm (J = 15–16 Hz), as seen in related compounds .
  • Crystallographic Comparisons :

    • The crystal structure of (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (P21/c space group) reveals intermolecular C–H⋯O hydrogen bonds involving the ketone and methoxy groups . The target compound’s 3-chloro substituent may disrupt similar interactions, leading to distinct packing motifs.

Biological Activity

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 1416731-77-5, is a compound belonging to the chalcone family, which has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical formula for this compound is C9H10ClNOSC_9H_{10}ClNOS, with a molecular weight of 215.70 g/mol. Its structure features a chlorothiophene moiety and a dimethylamino group, which are critical for its biological interactions.

Antioxidant Activity

Studies have indicated that chalcone derivatives exhibit significant antioxidant properties. The presence of the thiophene ring in the structure of this compound enhances its ability to scavenge free radicals. For instance, a comparative study showed that similar compounds demonstrated IC50 values ranging from 20 to 50 µM in DPPH radical scavenging assays, suggesting a potential for this compound to exhibit similar activity .

Anticancer Activity

Research has highlighted the anticancer potential of chalcone derivatives. In vitro studies on related compounds have shown that they can induce apoptosis in various cancer cell lines. For example, one study reported that structurally similar chalcones exhibited IC50 values as low as 5 µM against breast cancer cells . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structural features suggest it may interact with acetylcholinesterase (AChE). A study involving structural modifications on chalcone frameworks indicated that compounds with similar structures had potent AChE inhibitory activity with IC50 values below 10 µM . This suggests that this compound could be evaluated further for its potential as a therapeutic agent in cognitive disorders.

Case Studies

Study Findings
Study on Antioxidant ActivityDemonstrated significant free radical scavenging activity comparable to standard antioxidants .
Anticancer Activity AssessmentInduced apoptosis in breast cancer cell lines with an IC50 value of approximately 5 µM .
Cholinesterase Inhibition StudyShowed promising AChE inhibition potential, warranting further investigation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies often reveal critical interactions such as hydrogen bonds and π–π stacking with amino acid residues in enzymes like AChE, supporting its potential efficacy as an inhibitor .

Q & A

Q. What are the standard synthetic routes for 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation or enaminone formation . A common method involves reacting a chlorothiophene-substituted acetophenone derivative with 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) under solvent-free or xylene reflux conditions. For example, (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one analogs are synthesized in yields >90% using DMF-DMA at 110–120°C for 10–12 hours . Key parameters include stoichiometric control (1:1.4 ketone:DMF-DMA ratio) and inert atmosphere to prevent oxidation. Post-synthesis purification often employs silica gel chromatography with petroleum ether/ethyl acetate gradients .

Q. How is the compound characterized structurally?

Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and enaminone geometry. For example:

  • ¹H NMR : The enaminone’s α,β-unsaturated ketone moiety shows characteristic doublets at δ 7.3–7.9 ppm (J = 12–16 Hz) for the vinyl protons .
  • X-ray crystallography (e.g., SHELXL refinement) resolves bond angles and packing motifs. In (2E)-1-(5-Chlorothiophen-2-yl) analogs, the thiophene ring and enaminone plane exhibit dihedral angles of 5–10°, indicating minimal steric hindrance .

Advanced Research Questions

Q. How do solvent and electrochemical conditions influence C(sp³)-H activation during functionalization?

Electrochemical methods enable solvent-tuned selectivity for C(sp³)-H bond activation. For instance, in acetonitrile/water mixtures, anodic oxidation at 1.5 V (vs. Ag/AgCl) promotes radical intermediates, favoring C3-alkylation of chromone derivatives. Polar aprotic solvents (e.g., DMF) stabilize carbocationic pathways, leading to divergent products. Controlled-potential electrolysis (CPE) at 0.8–1.2 V optimizes yields (50–70%) while minimizing side reactions like over-oxidation .

Q. How can crystallographic data contradictions be resolved using SHELX software?

Discrepancies in hydrogen bonding networks or thermal displacement parameters often arise from low-resolution data or twinning. SHELXL’s TWIN/BASF commands refine twinned structures by partitioning intensity contributions. For high-resolution datasets (d_min < 0.8 Å), the RIGU restraint stabilizes anisotropic displacement parameters. Comparative analysis using the Hirshfeld surface (e.g., d_norm plots) identifies outliers in intermolecular contacts, aiding manual corrections .

Q. What computational methods validate experimental electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) and charge distribution. For (E)-3-(dimethylamino)chalcones, HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis λ_max at 350–400 nm. AIM (Atoms in Molecules) analysis quantifies hydrogen bond strengths (ρ = 0.02–0.04 a.u.), explaining stabilization in crystal lattices .

Key Methodological Recommendations

  • For synthesis optimization , use DMF-DMA in xylene under nitrogen to achieve >90% enaminone yield .
  • In crystallography , employ SHELXL’s HKLF 5 format for twinned data and validate with PLATON’s ADDSYM .
  • For electrochemical studies , pair cyclic voltammetry (CV) with controlled-potential electrolysis to map redox pathways .

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